Fluorescin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorescein derivatives has been explored through various chemical reactions, employing different catalysts and conditions to enhance yield, reduce reaction times, and modify the molecule's properties for specific applications. Notably, the use of NbCl5 as a Lewis acid has been described for the synthesis of fluorescein dye derivatives, offering high yields and short reaction times (Silva et al., 2017). Additionally, fluorescein derivatives containing metal-coordinating heterocycles have been synthesized for potential use in metal-based sensors, showcasing the versatility of fluorescein in creating sensitive and specific detection systems (Clark, Hilderbrand, & Lippard, 2004).

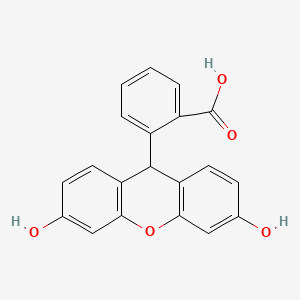

Molecular Structure Analysis

The molecular structure of fluorescein derivatives has been extensively characterized using spectroscopic and spectrometric techniques. These studies reveal the intricate details of the fluorescein molecule and its derivatives, including their electronic and spatial configurations, which are crucial for their optical properties and reactivity (Zhang, 2013). Understanding these structural characteristics is essential for tailoring fluorescein derivatives for specific scientific and industrial applications.

Chemical Reactions and Properties

Fluorescein and its derivatives undergo various chemical reactions that modify their properties or enable them to form complexes with other molecules. The synthesis of fluorescein derivatives containing Lewis basic heterocycles, for instance, illustrates the molecule's capacity to engage in functionalization and condensation reactions, paving the way for their use in constructing metal-based sensors (Clark, Hilderbrand, & Lippard, 2004).

Physical Properties Analysis

The physical properties of fluorescein, such as its solubility, photostability, and fluorescence characteristics, make it a valuable dye and marker in various applications. These properties are influenced by the molecular structure of fluorescein and can be modified through the synthesis of derivatives to suit specific needs (Negm et al., 2016).

Chemical Properties Analysis

Fluorescein's chemical properties, including its reactivity, photophysical behavior, and interactions with other molecules, are central to its utility in scientific research. The molecule's ability to act as a pH indicator or form complexes with metals highlights its versatility and adaptability in various chemical contexts (Unciti-Broceta et al., 2009).

Wissenschaftliche Forschungsanwendungen

1. Fluorescein in Cancer Research

Fluorescein has been explored for its potential impact in cancer research. A study by Šranková et al. (2022) investigated the antiproliferative and cytotoxic activities of fluorescein in human hepatoblastoma HepG2 cell lines. They found that fluorescein can affect cell viability and cellular energy metabolism, suggesting its possible use in cancer treatment due to its biological activities after photoactivation (Šranková et al., 2022).

2. Fluorescein in Neurosurgery

Fluorescein has been employed in neurosurgery, especially for the resection of malignant gliomas. Acerbi et al. (2014) reviewed the use of fluorescein in the surgical treatment of malignant gliomas, highlighting its effectiveness in enhancing the visualization of tumor tissue during surgery. This usage leverages fluorescein's capacity to accumulate in cerebral areas with blood-brain barrier damage (Acerbi et al., 2014).

3. Fluorescein in Fish Health Screening

Noga and Udomkusonsri (2002) demonstrated the application of fluorescein as a non-toxic fluorescent dye for detecting skin ulcers in fish. The study showed that fluorescein could easily identify lesions not visible to the naked eye, making it a valuable tool for rapid health screening in fish populations (Noga & Udomkusonsri, 2002).

4. Fluorescein in Vascular Neurosurgery

Zhao et al. (2019) reviewed the use of fluorescein sodium (FNa) in vascular neurosurgery, particularly for fluorescent videoangiography procedures. The review highlighted the feasibility and utility of FNa in various neurosurgical scenarios, such as arteriovenous malformation surgery and aneurysm clipping, demonstrating its potential as a valuable surgical tool (Zhao et al., 2019).

5. Fluorescein in Ophthalmology

Fluorescein is extensively used in ophthalmology for various diagnostic purposes. Mitsui, Matsubara, and Kanagawa (1969) described the use of fluorescein in fluorescence irido-corneal photography, which is beneficial in analyzing vascularization of the cornea and iris (Mitsui, Matsubara, & Kanagawa, 1969).

Safety And Hazards

Zukünftige Richtungen

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Future camera developments focus on the quantification of fluorescence imaging by correcting for an array of optical properties .

Eigenschaften

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURGITYSBWUQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075430 | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] | |

| Record name | Fluorescin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Fluorescin | |

CAS RN |

518-44-5 | |

| Record name | Fluorescin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES5WQ31089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

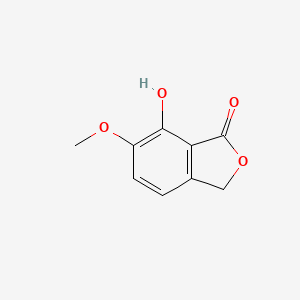

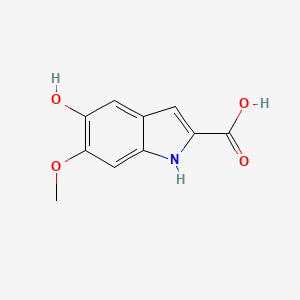

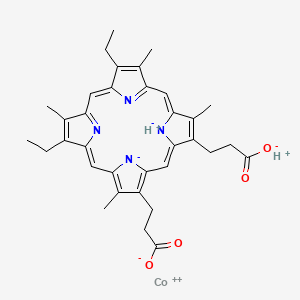

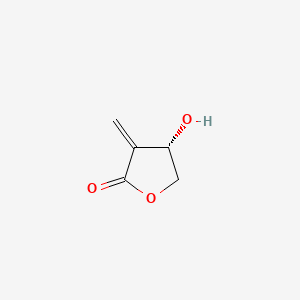

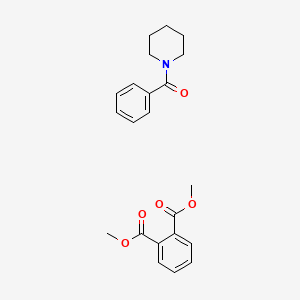

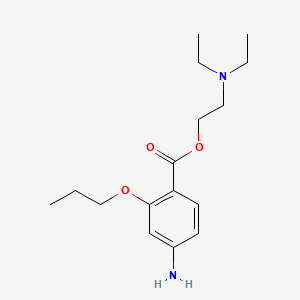

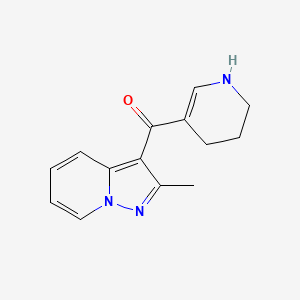

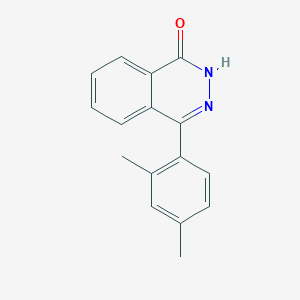

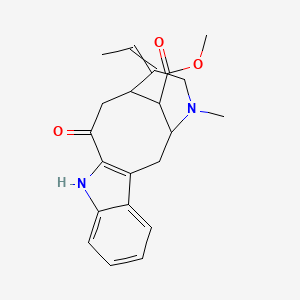

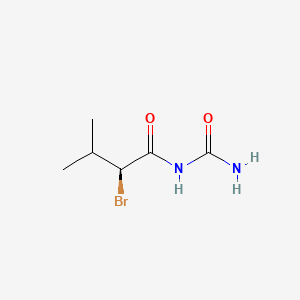

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)

![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)

![N-[1-(1-hexyl-2-benzimidazolyl)ethyl]-2-furancarboxamide](/img/structure/B1212136.png)

![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)